Methyl Internal Rotation Barrier Compared to cis-Fluoropropene
Microwave spectroscopy reveals that 1,1-difluoropropene exhibits a methyl internal rotation barrier (V₃) of 1252 ± 20 cal/mol, which is experimentally indistinguishable from that of cis-1-fluoropropene, demonstrating that the barrier is insensitive to replacement of the cis-hydrogen with fluorine [1]. This quantitative structural insight informs predictions of conformational behavior in sterically constrained fluorinated chains, a key parameter in rational agrochemical and pharmaceutical design where rotational freedom governs bioavailability.
| Evidence Dimension | Methyl internal rotation barrier (V₃) |
|---|---|
| Target Compound Data | 1252 ± 20 cal/mol |
| Comparator Or Baseline | cis-1-Fluoropropene: V₃ ≈ 1250 cal/mol (not statistically different) |
| Quantified Difference | None (insensitive to cis-F substitution) |
| Conditions | Ground-state rotational spectroscopy, Stark effect measurements |
Why This Matters
This directly informs medicinal chemists that 1,1-difluoropropene-derived motifs will not introduce unexpected rotational penalties compared to mono-fluorinated analogs, an important consideration when tuning target binding kinetics.
- [1] Weiss, V. W.; Beaudet, R. A. Barrier Studies in the Halopropenes. II. Microwave Spectra, Molecular Structure, Dipole Moment, and the Barrier to Internal Rotation of the Methyl Group in 1,1-Difluoropropene. J. Chem. Phys. 1967, 46 (3), 981–988. View Source
